molecular formula C26H26N6O4 B2620660 N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide CAS No. 1207020-70-9

N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide

Cat. No.: B2620660
CAS No.: 1207020-70-9
M. Wt: 486.532
InChI Key: OXBGFAPLPGCMBE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of benzyl, pyrazolo, triazolo, and pyrazinyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine structure, followed by the introduction of the benzyl and methoxyphenyl groups through various substitution reactions. The final step involves the formation of the propanamide linkage under controlled conditions, often using amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-(2-methylbenzoyl)thiourea
  • N-(2,4-dimethoxyphenyl)-N’-(2-methoxybenzoyl)thiourea

Uniqueness

N-(2,4-dimethoxybenzyl)-3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1207020-70-9

Molecular Formula

C26H26N6O4

Molecular Weight

486.532

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide

InChI

InChI=1S/C26H26N6O4/c1-34-19-7-4-17(5-8-19)21-15-22-26-29-28-24(31(26)12-13-32(22)30-21)10-11-25(33)27-16-18-6-9-20(35-2)14-23(18)36-3/h4-9,12-15H,10-11,16H2,1-3H3,(H,27,33)

InChI Key

OXBGFAPLPGCMBE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=C(C=C(C=C5)OC)OC

solubility

not available

Origin of Product

United States

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